molecular formula C22H16N4OS2 B2565918 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1795303-29-5

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No.: B2565918
CAS No.: 1795303-29-5
M. Wt: 416.52
InChI Key: UXTJSFWSGGKPSB-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H16N4OS2 and its molecular weight is 416.52. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition and Anti-inflammatory Applications

One notable application of related compounds is in the design of kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. For instance, compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 MAP kinase, highlighting the importance of imidazole derivatives in developing anti-inflammatory drugs. These inhibitors bind to the adenosine triphosphate (ATP) pocket, replacing ATP and achieving higher binding selectivity and potency compared to reference compounds like SB203580 (Scior et al., 2011).

Optical Sensors and Biological Sensing

Compounds containing pyrimidine derivatives, which are structurally related to the query compound, have been extensively used as optical sensors. These derivatives possess the ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Their applications span both biological and medicinal fields, demonstrating the versatility of heterocyclic compounds in sensing and detection technologies (Jindal & Kaur, 2021).

Antitumor Activity

Imidazole derivatives, including those structurally related to the compound , have shown significant antitumor activities. Reviews on bis(2-chloroethyl)amino derivatives of imidazole and related structures have highlighted their potential in the search for new antitumor drugs. These compounds have been reviewed for their biological properties, including some that have passed preclinical testing stages, underscoring the therapeutic potential of imidazole derivatives in cancer treatment (Iradyan et al., 2009).

Chemical and Biological Properties of Heterocyclic Compounds

The chemical and biological properties of heterocyclic compounds, such as 1,3-azoles (which include imidazole), have been extensively reviewed. These reviews cover synthesis methods, chemical transformations, and the wide range of biological activities exhibited by these compounds, from insecticidal to antihypertensive effects. Such comprehensive studies indicate the potential for developing novel drugs based on the structural motifs present in heterocyclic compounds (Abdurakhmanova et al., 2018).

Mechanism of Action

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS2/c1-14-20(29-22(23-14)18-9-6-12-28-18)21(27)25-16-8-3-2-7-15(16)17-13-26-11-5-4-10-19(26)24-17/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTJSFWSGGKPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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